3-[(Pyridin-2-yl)methoxy]propanenitrile
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Overview
Description
3-[(Pyridin-2-yl)methoxy]propanenitrile is an organic compound that features a pyridine ring attached to a propanenitrile group through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-yl)methoxy]propanenitrile typically involves the reaction of 2-chloromethylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-yl)methoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Pyridin-2-yl)methoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-yl)methoxy]propanenitrile involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)methyl]propanenitrile: Similar structure but lacks the methoxy group.
3-[(Pyridin-2-yl)ethoxy]propanenitrile: Contains an ethoxy group instead of a methoxy group.
Uniqueness
3-[(Pyridin-2-yl)methoxy]propanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
70296-19-4 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethoxy)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,7-8H2 |
InChI Key |
HEXYLEHSXGXFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COCCC#N |
Origin of Product |
United States |
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